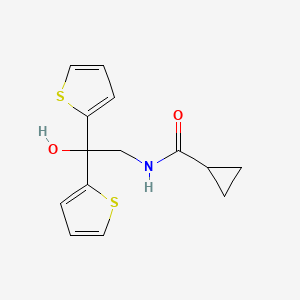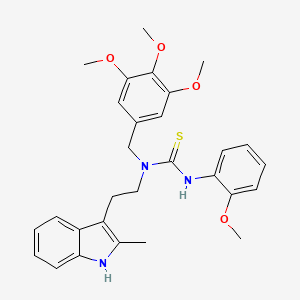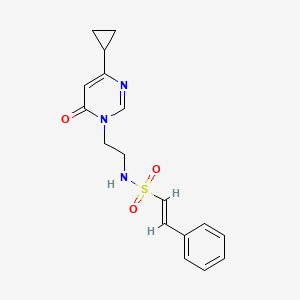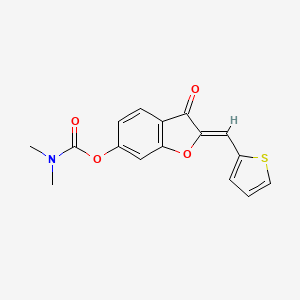![molecular formula C19H16F3N3O4 B2425622 3-(2-oxo-2-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one CAS No. 2034500-33-7](/img/structure/B2425622.png)
3-(2-oxo-2-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-oxo-2-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one is an intriguing organic compound with diverse chemical and biological applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-oxo-2-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one typically involves multi-step reactions. A common route might include:
Formation of the benzo[d]oxazol-2(3H)-one core: : This involves cyclization of 2-aminophenol with a suitable acid anhydride.
Introduction of the trifluoromethylpyridinyl group: : This step usually employs nucleophilic substitution reactions using a trifluoromethyl-containing pyridine derivative.
Addition of the pyrrolidinyl moiety: : This often requires amidation reactions or coupling reactions like the Buchwald-Hartwig amination.
Industrial Production Methods
Industrially, this compound may be produced using high-yield synthetic pathways optimized for large-scale production. Flow chemistry and continuous processing techniques might be employed to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidative processes at various positions, often facilitated by strong oxidizing agents.
Reduction: : Selective reduction of the oxo groups could be achieved under specific conditions using hydrides or catalytic hydrogenation.
Substitution: : The trifluoromethylpyridinyl and pyrrolidinyl groups can participate in substitution reactions, making the compound versatile in chemical modifications.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Conditions: : Solvent systems like DMF or DMSO, bases such as sodium hydride or potassium carbonate.
Major Products
Depending on the reactions, major products include various substituted derivatives and modified analogs with potentially enhanced or altered properties.
Scientific Research Applications
Chemistry
Synthetic Chemistry: : Used as a building block for complex molecule synthesis.
Catalysis: : Potentially useful as a ligand in catalytic processes.
Biology
Drug Discovery: : Investigated for its potential as a pharmacologically active agent.
Biochemical Research: : Used in studies involving enzyme inhibition or receptor binding.
Medicine
Diagnostic Agents: : Modified derivatives may serve as probes or imaging agents.
Industry
Material Science: : Utilized in creating materials with unique properties, such as polymers or nanomaterials.
Agriculture: : Possible applications in developing agrochemicals.
Mechanism of Action
The compound interacts with biological molecules primarily through its various functional groups. It may bind to specific molecular targets, inhibiting or modulating their activity. The trifluoromethyl group often enhances bioavailability and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
4-(trifluoromethyl)pyridine derivatives
Benzo[d]oxazol-2(3H)-one analogs
Pyrrolidinyl-containing compounds
Uniqueness
Compared to similar compounds, 3-(2-oxo-2-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one stands out due to its combination of functional groups, offering unique chemical reactivity and biological activity. This makes it a valuable compound in various fields of scientific research and industrial applications.
Properties
IUPAC Name |
3-[2-oxo-2-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]ethyl]-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O4/c20-19(21,22)12-5-7-23-16(9-12)28-13-6-8-24(10-13)17(26)11-25-14-3-1-2-4-15(14)29-18(25)27/h1-5,7,9,13H,6,8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVFCJJVVMAVHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)CN3C4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Butyl-5-chloro-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2425540.png)

![1-[3-(Benzyloxy)propyl]-2-fluorobenzene](/img/structure/B2425543.png)
![7-Hydroxy-5-{[(2,4,6-trifluorophenyl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2425544.png)
![4-Chloro-7-(4-chlorophenyl)thieno[3,2-d]pyrimidine](/img/structure/B2425546.png)


![N-Methyl-N-[3-(3-phenyl-1,2-oxazol-5-yl)propyl]prop-2-enamide](/img/structure/B2425550.png)


![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2425553.png)
![N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylbenzamide](/img/structure/B2425554.png)
![methyl 4-[(1Z)-[(4H-1,2,4-triazol-4-yl)imino]methyl]benzoate](/img/structure/B2425555.png)

